molecular formula C10H19NO4S B2832359 Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate CAS No. 832118-87-3

Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate

Cat. No.: B2832359
CAS No.: 832118-87-3
M. Wt: 249.33
InChI Key: FILRAUDHQATKGC-UHFFFAOYSA-N
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Description

Research Significance of Sulfonylated Piperidine Carboxylates

Sulfonylated piperidine carboxylates occupy a critical niche in drug discovery due to their dual functionalization: the piperidine ring provides conformational rigidity, while the sulfonyl and ester groups enhance electronic diversity and bioavailability. The ethyl ester moiety in Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate improves membrane permeability compared to carboxylic acid analogs, a property leveraged in CNS-targeting agents. The ethylsulfonyl group, a strong electron-withdrawing substituent, modulates receptor binding affinity, as evidenced in related triazole-thiol derivatives exhibiting antimicrobial and anticancer activities.

Table 1: Comparative Bioactivity of Sulfonylated Piperidines

Compound Bioactivity (IC₅₀/EC₅₀) Target Pathway
This compound (hypothetical) N/A* N/A*
5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol 12 µM (MCF7 cells) Apoptosis induction
1-(Chlorosulfonyl)piperidine-4-carboxylate Precursor reactivity Sulfonamide synthesis

*Direct data unavailable; inferred from structural analogs.

Historical Development of Piperidine-Based Sulfonamides

The synthesis of piperidine carboxylates dates to mid-20th-century methods using thionyl chloride-mediated esterification, as exemplified by Ethyl 4-piperidinecarboxylate production from isonipecotic acid and ethanol. The introduction of sulfonyl groups emerged later, with chlorosulfonation of piperidine rings (e.g., Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate) enabling subsequent nucleophilic substitution. Ethylation of chlorosulfonyl intermediates, typically using ethylamine or ethanol under basic conditions, became a cornerstone for synthesizing ethylsulfonyl derivatives.

Key Milestones:

  • 1950s: Thionyl chloride esterification protocols established for piperidine carboxylates.
  • 1990s: Advances in sulfonylation techniques enabled piperidine functionalization.
  • 2010s: Ethylsulfonyl piperidines explored for antimicrobial and anticancer applications.

Current Research Landscape and Knowledge Gaps

Recent studies focus on optimizing synthetic yields and exploring biological applications. For instance, microwave-assisted synthesis reduces reaction times for sulfonylated piperidines, while computational modeling predicts target selectivity. However, critical gaps persist:

  • Synthetic Challenges:

    • Low Yields: Multi-step syntheses (e.g., esterification → sulfonylation) often result in <60% overall yields.
    • Purification Complexity: Separation of regioisomers in sulfonylation remains problematic.
  • Biological Mechanisms:

    • The exact molecular targets of ethylsulfonyl piperidines are poorly characterized, though homology with triazole-thiol derivatives suggests kinase or protease inhibition.
  • Material Science Applications:

    • Sulfonylated piperidines’ potential as corrosion inhibitors or polymer additives is underexplored.

Table 2: Emerging Synthetic Strategies

Method Conditions Yield (%)
Conventional reflux Thionyl chloride, ethanol, 48 h 94
Microwave-assisted DMF, 100°C, 30 min 82
Flow chemistry Continuous SO₂Cl₂ addition 75

Properties

IUPAC Name

ethyl 1-ethylsulfonylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-3-15-10(12)9-5-7-11(8-6-9)16(13,14)4-2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILRAUDHQATKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethylsulfonyl chloride in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate with structurally analogous piperidine derivatives, focusing on substituents, physicochemical properties, and synthesis pathways:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Synthesis Highlights
This compound 1-ethylsulfonyl, 4-ethoxycarbonyl C₁₀H₁₉NO₄S 249.33 Low polarity; storage at 2–8°C; hazards: H302, H315, H319, H335 Likely via sulfonylation of ethyl piperidine-4-carboxylate with ethylsulfonyl chloride under basic conditions (analogous to ).
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate 1-(4-Cl-phenylsulfonyl), 4-ethoxycarbonyl C₁₄H₁₈ClNO₄S 331.82 Density: 1.322 g/cm³; pKa: -6.06; boiling point: 444.5°C (predicted) Reaction of 4-chlorobenzenesulfonyl chloride with ethyl piperidine-4-carboxylate in aqueous Na₂CO₃ .
Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate 1-chloroacetyl, 4-ethoxycarbonyl C₁₀H₁₅ClNO₃ 244.69 Used as a chemical intermediate; no explicit hazards reported Not detailed in evidence, but likely via acylation of ethyl piperidine-4-carboxylate with chloroacetyl chloride.
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate 1-(6-Cl-pyridazinyl), 4-ethoxycarbonyl C₁₂H₁₆ClN₃O₂ 269.73 Melting point: 55–60°C; density: 1.259 g/cm³; pKa: 3.01 (predicted) Nucleophilic substitution between ethyl piperidine-4-carboxylate and 6-chloropyridazine.
Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate 1-(4-sulfamoylbenzoyl), 4-ethoxycarbonyl C₁₆H₂₀N₂O₆S 368.41 Key intermediate for carbonic anhydrase inhibitors; synthesized via EDCI/HOBt coupling . Amide coupling of ethyl piperidine-4-carboxylate with 4-sulfamoylbenzoic acid .

Key Structural and Functional Differences:

Substituent Effects: Ethylsulfonyl vs. Chlorinated vs. Non-chlorinated: Chlorine-containing derivatives (e.g., ) exhibit higher density and altered pKa values, influencing their reactivity and bioavailability.

Biological Relevance :

  • Aryl-sulfonyl derivatives (e.g., ) are frequently used in carbonic anhydrase inhibitor design due to sulfonamide-Zn²⁺ interactions in enzyme active sites. The ethylsulfonyl group may lack this binding capability but could improve metabolic stability.
  • Pyridazine- and benzyl-substituted analogs (e.g., ) are explored for antibacterial and enzyme inhibitory activities , leveraging aromatic π-π stacking and hydrogen bonding.

Synthetic Complexity :

  • The target compound’s synthesis is likely simpler than derivatives requiring multi-step coupling (e.g., ). However, aryl-sulfonyl derivatives often require precise pH control (e.g., pH 9–10 in ).

Biological Activity

Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate is a synthetic compound belonging to the piperidine class, which has drawn attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C11H17N1O3S1C_{11}H_{17}N_{1}O_{3}S_{1}, with a molecular weight of approximately 245.32 g/mol. The compound features:

  • A piperidine ring, which is crucial for its biological activity.
  • An ethyl carboxylate group that enhances solubility and reactivity.
  • An ethylsulfonyl group that may contribute to its interaction with biological targets.

The biological activity of this compound primarily involves modulation of specific biochemical pathways through enzyme inhibition or receptor activation. Piperidine derivatives are known for their ability to interact with various enzymes and receptors, leading to diverse pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : Interaction with neurotransmitter receptors could lead to effects on mood and cognition.

Biological Activity and Applications

Research has indicated several potential applications for this compound:

  • Anti-inflammatory Properties : Studies suggest that piperidine derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases.
  • Anticancer Activity : Preliminary data indicate cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
  • Neuroprotective Effects : Given its structural similarities to other neuroprotective agents, it may also be investigated for its role in neurodegenerative diseases.

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, indicating significant anticancer potential.

Cell LineIC50 (µM)
OVCAR-3 (Ovarian)31.5
COV318 (Ovarian)43.9

This study highlights the compound's ability to induce apoptosis in cancer cells, potentially through the activation of apoptotic pathways.

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage models. This suggests a mechanism involving the inhibition of NF-kB signaling pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 1-(methylsulfonyl)piperidine-4-carboxylateMethylsulfonyl groupAnticancer, anti-inflammatory
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylateChloroethyl substituentVaries; potential reactivity
Ethyl 1-(4-methoxybenzamido)piperidine-4-carboxylateBenzamido groupAnticancer, neuroprotective

This table illustrates how variations in functional groups can influence biological activities and therapeutic potentials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves sulfonylation of a piperidine precursor. For example, ethyl piperidine-4-carboxylate can react with ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) at 0–25°C . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Yield optimization (60–75%) requires strict control of stoichiometry and moisture exclusion . Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for ethyl ester, δ 3.2–3.5 ppm for piperidine protons) and ¹³C NMR (δ 170–175 ppm for ester carbonyl) verify structural integrity .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]⁺: 278.12) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) monitors purity .

Advanced Research Questions

Q. How can researchers investigate the pharmacological targets of this compound in drug discovery?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity with enzymes (e.g., carbonic anhydrase) or receptors (e.g., GPCRs) .
  • In Vitro Assays : Perform enzyme inhibition assays (e.g., IC₅₀ determination via fluorometric methods) or cell-based viability assays (MTT assay for anticancer activity) .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics with immobilized targets .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Derivatization : Modify the ethylsulfonyl group (e.g., replace with arylsulfonyl or alkylsulfonyl groups) and assess changes in bioactivity .
  • Computational SAR : Use QSAR models (e.g., CoMFA or machine learning) to correlate substituent properties (logP, polar surface area) with activity .
  • Biological Profiling : Compare IC₅₀ values across derivatives in enzyme inhibition or cytotoxicity screens .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Statistical Validation : Apply ANOVA or Student’s t-test to assess reproducibility; outliers may arise from assay conditions (e.g., pH, temperature) .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in activity .
  • Orthogonal Assays : Confirm hits using alternative methods (e.g., SPR vs. fluorescence polarization) .

Q. What are the stability profiles of this compound under varying conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (>150°C typical for sulfonamides) .
  • Hydrolytic Stability : Incubate in buffered solutions (pH 1–13) and monitor degradation via LC-MS; ester groups are prone to hydrolysis at pH > 10 .
  • Photostability : Expose to UV light (λ = 254 nm) and track degradation products using HPLC-PDA .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Process Optimization : Transition from batch to flow chemistry for sulfonylation steps to improve heat/mass transfer .
  • Purification Scalability : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) .
  • Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

Q. How can in silico modeling guide the development of derivatives with enhanced properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to identify stable binding conformations .
  • ADMET Prediction : Use SwissADME or ADMETLab to forecast pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent modifications to prioritize synthetic targets .

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